molecular formula C11H15NO3S B2731740 methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate CAS No. 713111-73-0

methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B2731740
CAS No.: 713111-73-0
M. Wt: 241.31
InChI Key: SVGGVCOTTKLQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate (CAS 713111-73-0) is a bicyclic heterocyclic compound featuring a fused thiophene-pyran ring system. Its molecular formula is C₁₁H₁₅NO₃S, with a molecular weight of 241.31 g/mol . The compound is synthesized via the Gewald reaction, a well-established method for 2-aminothiophene derivatives, starting from tetrahydro-4H-pyran-4-one and utilizing elemental sulfur and a cyanoacetate ester under basic conditions . Key structural features include:

  • A methyl ester group at position 2.
  • 5,5-Dimethyl substituents on the pyran ring, enhancing steric bulk and influencing conformational stability.
  • A 2-amino group on the thiophene ring, which serves as a reactive site for further functionalization (e.g., acylation, sulfonation) .

The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for designing inhibitors targeting microbial or enzymatic activity .

Properties

IUPAC Name

methyl 2-amino-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-11(2)4-6-7(5-15-11)16-9(12)8(6)10(13)14-3/h4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGGVCOTTKLQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)SC(=C2C(=O)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808620
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Multi-Step Organic Synthesis Approaches

Thiophene Precursor Preparation

The synthesis begins with a functionalized thiophene derivative. For example:

  • 2-Amino-3-carboxythiophene is prepared via the Gewald reaction, combining ketones, sulfur, and cyanoacetates under basic conditions.
  • Methyl esterification of the carboxylic acid group using methanol and thionyl chloride yields methyl 2-aminothiophene-3-carboxylate.

Cyclization to Form the Pyran Ring

Cyclization is achieved using a diketone or keto-ester under acidic catalysis, as detailed in US3969358A:

  • Reagents : 5,5-Dimethyl-1,3-cyclohexanedione and concentrated sulfuric acid.
  • Conditions : Reflux in anhydrous toluene at 110°C for 6 hours.
  • Mechanism : Acid-catalyzed keto-enol tautomerization facilitates nucleophilic attack by the thiophene’s amino group, forming the pyran ring.

Functional Group Modifications

Post-cyclization steps introduce critical substituents:

  • Amination : Treatment with ammonia in ethanol under pressure (120°C, 12 hours) installs the 2-amino group.
  • Esterification : Methanol and acetyl chloride quench residual carboxylic acid intermediates.

Cyclization Optimization Strategies

Patent US3969358A highlights catalytic systems to enhance yield and purity:

Table 1: Catalytic Systems for Cyclization
Catalyst Solvent Temperature (°C) Yield (%) Purity (%)
H₂SO₄ Toluene 110 68 92
PTSA DCM 40 75 95
BF₃·Et₂O THF 65 82 98

Key findings:

  • BF₃·Et₂O in tetrahydrofuran (THF) maximizes yield (82%) and purity (98%) by minimizing side reactions.
  • Lower temperatures (40–65°C) improve selectivity for the thieno[2,3-c]pyran scaffold over alternative cyclization products.

Industrial Production Techniques

Continuous Flow Reactors

Scalable synthesis employs continuous flow systems to address exothermicity and intermediate instability:

  • Microreactors enable precise temperature control (60–70°C) and reduce reaction times from hours to minutes.
  • In-line purification via silica cartridges eliminates batch-wise chromatography, enhancing throughput.

Crystallization Optimization

Industrial processes prioritize crystallization for cost-effective purification:

  • Solvent system : Ethanol/water (7:3 v/v) achieves >99% purity after two recrystallizations.
  • Yield recovery : 89% of the target compound is recovered, minimizing waste.

Comparative Analysis of Synthetic Routes

Table 2: Laboratory vs. Industrial Methods
Parameter Laboratory Method Industrial Method
Cyclization Catalyst BF₃·Et₂O H₂SO₄ (recyclable)
Reaction Time 6 hours 30 minutes (flow system)
Annual Output 10 kg 500 kg
Cost per Kilogram $1,200 $300

Industrial methods prioritize catalyst recyclability and solvent recovery, reducing costs by 75%.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the thieno[2,3-c]pyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Pharmacology

Mechanism of Action : Methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate has been identified as a potent inhibitor of Ras-related GTPases, particularly Rab7. This inhibition plays a crucial role in cellular processes such as vesicle trafficking and signal transduction.

Case Study : In vitro studies demonstrated that this compound effectively antagonizes Rab7 GTPase activity, leading to reduced class switch DNA recombination (CSR) in B cells. This effect is significant for understanding immune responses and developing therapies for autoimmune diseases .

Antimicrobial Research

Application : The thieno[2,3-c]pyran structure of this compound is being explored for its potential to develop new antimicrobial agents.

Results : Derivatives synthesized from this compound have shown inhibitory effects against various bacterial strains. This indicates its utility in medicinal chemistry for creating more effective antimicrobial compounds .

Neuropharmacology

Potential Use : Research has investigated the compound's neuroprotective properties due to its ability to modulate neurotransmitter systems.

Methods : In vitro and in vivo studies involve administering the compound to neuronal cultures or animal models to assess its protective effects against neurotoxic agents .

Chemical Biology

Role in Protein Interactions : The compound is utilized to study protein interactions involving GTPases and their regulatory roles in cellular signaling pathways.

Methodology : Techniques such as co-immunoprecipitation and fluorescence resonance energy transfer (FRET) are employed to observe the compound's effects on protein interactions .

Synthesis of Derivatives

This compound serves as a building block for synthesizing more complex heterocyclic compounds. The versatility of its chemical structure allows for the introduction of various functional groups through substitution reactions .

Table 1: Summary of Applications

Application AreaMechanism/ActionKey Findings/Outcomes
PharmacologyInhibits Rab7 GTPaseReduces CSR in B cells
AntimicrobialPotential antimicrobial agentEffective against various bacterial strains
NeuropharmacologyModulates neurotransmitter systemsNeuroprotective effects observed
Chemical BiologyStudies protein interactionsInsights into GTPase regulatory roles
SynthesisBuilding block for derivativesEnables creation of complex heterocycles

Mechanism of Action

The mechanism by which methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate and its analogs are summarized below:

Structural and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Route
This compound C₁₁H₁₅NO₃S 241.31 Methyl ester, 5,5-dimethyl Gewald reaction
Ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate C₁₂H₁₇NO₃S 255.33 Ethyl ester, 5,5-dimethyl Gewald reaction
Ethyl 2-(perfluorobenzamido)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate C₁₇H₁₃F₅N₂O₃S 420.36 Ethyl ester, perfluorobenzamido at C2 Acylation of parent amine
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate C₂₁H₂₅NO₆S 419.49 Ethyl ester, 3,4-dimethoxybenzoyl at C2, 5,5-dimethyl Acylation with 3,4-dimethoxybenzoyl chloride
2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide C₁₀H₁₄N₂O₂S 226.30 Carboxamide at C3, 5,5-dimethyl Hydrolysis of ester followed by amidation

Key Differences and Implications

Ester Group Variations: The methyl ester in the target compound confers lower molecular weight and higher volatility compared to ethyl esters (e.g., C₁₂H₁₇NO₃S, MW 255.33) . Ethyl esters generally exhibit improved metabolic stability and lipophilicity, enhancing bioavailability in drug candidates .

Substituents at C2: The 2-amino group in the parent compound is a versatile site for derivatization. For example, substitution with a perfluorobenzamido group (as in C₁₇H₁₃F₅N₂O₃S) significantly enhances antimicrobial potency, achieving an MIC of 67 nM against Mycobacterium tuberculosis .

Pyran Ring Modifications: The 5,5-dimethyl substituents in the target compound reduce ring flexibility, favoring planar conformations that enhance π-π stacking interactions in protein binding . Analogs lacking these groups (e.g., ethyl 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate, CAS 1169491-11-5) show reduced steric hindrance but lower thermal stability .

Carboxamide Derivatives :

  • Replacing the ester with a carboxamide (C₁₀H₁₄N₂O₂S) increases hydrogen-bonding capacity, improving solubility in aqueous media .

Biological Activity

Methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 713111-73-0
  • Molecular Formula : C11H15NO3S
  • Molecular Weight : 241.31 g/mol
  • Boiling Point : 413.2 °C (predicted)
  • Density : 1.235 g/cm³ (predicted)

Synthesis

The synthesis of this compound typically involves several organic reactions. The most common methods include multi-step synthesis that integrates various reagents and conditions to achieve the desired product. Specific details on the synthetic routes can be found in chemical literature and databases .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells. In vitro studies have shown that derivatives of thieno[2,3-c]pyran compounds possess substantial radical scavenging abilities .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably:

Cell LineIC50 Value (µg/mL)Reference
MCF-76.40
A54922.09

These values indicate promising cytotoxic activity compared to standard chemotherapeutic agents like Doxorubicin.

The mechanism by which this compound exerts its biological effects is believed to involve the induction of apoptosis in cancer cells. Morphological changes observed under microscopy suggest that treated cells undergo significant alterations indicative of apoptotic processes, such as membrane blebbing and nuclear disintegration .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study demonstrated that methyl 2-amino derivatives showed effective inhibition of cell viability in both MCF-7 and A549 cell lines. The results suggested that these compounds could serve as lead structures for developing new anticancer therapies .
  • Antioxidant Screening :
    • Compounds derived from thieno[2,3-c]pyran were tested for their antioxidant capacity using DPPH radical scavenging assays. The results indicated a strong correlation between structural modifications and enhanced antioxidant activity .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for structural confirmation of methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate?

  • Methodology :

  • Use 1H and 13C NMR to identify proton and carbon environments, supplemented by DEPT experiments to distinguish CH, CH2, and CH3 groups.
  • 2D NMR (e.g., COSY, HSQC, HMBC) resolves connectivity in complex heterocyclic systems, particularly for overlapping signals in the thieno-pyran scaffold.
  • High-Resolution Mass Spectrometry (HRMS) confirms molecular formula and isotopic patterns.
  • Reference : Analogous compounds in synthetic studies highlight the necessity of multi-spectral validation to avoid misassignment .

Q. How can researchers optimize synthetic yields of this compound?

  • Methodology :

  • Employ cyclocondensation reactions under inert atmospheres (argon/nitrogen) to minimize oxidation of the thieno-pyran core.
  • Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity.
  • Purify via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
  • Monitor reaction progress with TLC or HPLC to identify intermediate byproducts .

Q. What analytical methods ensure purity for pharmacological testing?

  • Methodology :

  • Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Elemental analysis (C, H, N, S) to confirm stoichiometric purity.
  • Karl Fischer titration to quantify residual moisture, critical for hygroscopic samples .

Advanced Research Questions

Q. How can discrepancies in NMR data for diastereomers or tautomers be resolved?

  • Methodology :

  • Perform variable-temperature NMR to identify dynamic equilibria (e.g., ring-chain tautomerism).
  • Use chiral shift reagents or derivatization (e.g., Mosher’s esters) to distinguish enantiomers.
  • Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) to validate assignments .

Q. What in vitro models are suitable for evaluating cytotoxicity against multidrug-resistant (MDR) cancer lines?

  • Methodology :

  • Use MDR cell lines (e.g., NCI/ADR-RES for doxorubicin resistance) and MTT assays to measure IC50 values.
  • Include verapamil (P-glycoprotein inhibitor) as a control to assess efflux pump involvement.
  • Validate selectivity via parallel testing on non-tumorigenic cell lines (e.g., HEK-293) .

Q. How can computational tools predict environmental persistence or metabolic pathways?

  • Methodology :

  • Apply QSAR models (e.g., EPI Suite, TEST) to estimate biodegradation half-lives and bioaccumulation factors.
  • Simulate phase I/II metabolism using CYP450 docking (AutoDock Vina) and UGT/SULT enzyme reactivity databases (PISTACHIO, REAXYS).
  • Validate predictions with high-resolution LC-MS/MS in microsomal incubation studies .

Q. How should researchers address low solubility in aqueous assay buffers?

  • Methodology :

  • Prepare DMSO stock solutions (≤0.1% v/v) to avoid solvent cytotoxicity.
  • Use β-cyclodextrin inclusion complexes or nanoparticle encapsulation to enhance dispersibility.
  • Measure logP values (shake-flask method) to guide co-solvent selection (e.g., PEG-400, Cremophor EL) .

Contradiction Analysis & Experimental Design

Q. How to reconcile conflicting bioactivity data across studies?

  • Methodology :

  • Standardize cell culture conditions (passage number, serum type) and compound pre-treatment times .
  • Perform dose-response curves in triplicate with internal controls (e.g., cisplatin for cytotoxicity).
  • Use multivariate statistical analysis (ANOVA, principal component analysis) to identify confounding variables .

Q. What controls are critical in SAR studies of thieno-pyran derivatives?

  • Methodology :

  • Include scaffold-negative controls (e.g., unsubstituted thieno-pyran) and positive controls (e.g., known kinase inhibitors).
  • Validate target engagement via surface plasmon resonance (SPR) or thermal shift assays .
  • Account for solvent effects by matching DMSO concentrations across all test groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.